alpha-Phenyl-trans-cinnamamide
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Overview
Description
Alpha-phenyl-trans-cinnamamide is a compound that can be derived from cinnamic acid derivatives. It is characterized by the presence of a phenyl group attached to the alpha position of a cinnamamide moiety. This structure is significant in various chemical and pharmacological applications due to its potential biological activities and its role as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of alpha-phenyl-trans-cinnamamide and its derivatives can be achieved through different methods. One approach involves the use of phenylalanine aminomutase, which catalyzes the addition of ammonia to substituted cinnamic acids, yielding enantiopure alpha- and beta-phenylalanines with excellent enantiomeric excess . Another method includes the use of the alpha-phenyl cinnamoyl (alpha-PhCm) group for selective amino protection during the synthesis of oligodeoxyribonucleotides, which offers advantages such as stability and minimal side products . Additionally, palladium-catalyzed decarboxylative coupling of cinnamic acids with vinyl bromides has been used to synthesize alpha,omega-diarylbutadienes and -hexatrienes, which are structurally related to alpha-phenyl-trans-cinnamamide .
Molecular Structure Analysis
The molecular structure of alpha-phenyl-trans-cinnamamide derivatives is characterized by the presence of a trans configuration at the alpha, beta-unsaturation of the cinnamamide backbone. The structure-activity relationship studies indicate that the biological activity of these compounds can be influenced by the substituents on the phenyl group. For instance, electron-donating substituents tend to reduce anticonvulsant activity, while electron-withdrawing ones increase it .
Chemical Reactions Analysis
Alpha-phenyl-trans-cinnamamide and its derivatives participate in various chemical reactions. The presence of reactive sites such as the phenyl ring, alpha, beta-unsaturation, and carboxylic methyl ester functionality allows for diverse chemical modifications. These reactions can lead to the synthesis of compounds with potential antidiabetic activities, as seen in the modification of methyl trans-cinnamate to produce cinnamamide derivatives with alpha-glucosidase inhibitory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of alpha-phenyl-trans-cinnamamide derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as melting points, solubility, and reactivity. For example, the bulkiness and chain length of amine substituents in cinnamamide derivatives were found to affect their alpha-glucosidase inhibitory activity, with increased bulkiness and chain length leading to decreased activity . The characterization of these compounds typically involves techniques such as IR, UV, NMR, and mass spectral analysis, which help in determining their structure and properties .
Scientific Research Applications
Summary of the Application
Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides, which have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .
Methods of Application
In a study, a highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines was developed. This was catalyzed by Lipozyme® TL IM in continuous-flow microreactors .
Results or Outcomes
The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .
Application in Diabetes Research
Summary of the Application
Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides that have shown potential as α-glucosidase inhibitors .
Methods of Application
Cinnamamides were synthesized and tested for α-glucosidase inhibitory activity .
Results or Outcomes
Nine of the synthesized cinnamamides displayed moderate inhibitory activity, which was better than acarbose (IC50 = 185.00 ± 9.4 µM), with IC50 values ranging from 44.43 ± 5.7 to 91.14 ± 11.4 µM .
Application in Antimicrobial Research
Summary of the Application
Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides and cinnamates having a cinnamoyl nucleus for the evaluation of antimicrobial activity against pathogenic fungi and bacteria .
Methods of Application
Nineteen synthetic cinnamamides and cinnamates having a cinnamoyl nucleus were prepared and submitted for the evaluation of antimicrobial activity .
Results or Outcomes
The results of this study are not provided in the source .
Application in Anti-Inflammatory and Analgesic Activity
Summary of the Application
Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides, which have shown potential as anti-inflammatory and analgesic agents .
Methods of Application
In a study, a highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines was developed. This was catalyzed by Lipozyme® TL IM in continuous-flow microreactors .
Results or Outcomes
The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .
Application in Anticancer Research
Summary of the Application
Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides that have shown potential as anticancer agents .
Methods of Application
Cinnamamides were synthesized and tested for their anticancer activity .
Results or Outcomes
The results of this study are not provided in the source .
Application in Antioxidant Research
Summary of the Application
Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides that have shown potential as antioxidants .
Methods of Application
Cinnamamides were synthesized and tested for their antioxidant activity .
Results or Outcomes
The results of this study are not provided in the source .
Application in Anti-Inflammatory and Analgesic Activity
Summary of the Application
Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides, which have shown potential as anti-inflammatory and analgesic agents .
Methods of Application
In a study, a highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines was developed. This was catalyzed by Lipozyme® TL IM in continuous-flow microreactors .
Results or Outcomes
The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .
Application in Anticancer Research
Summary of the Application
Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides that have shown potential as anticancer agents .
Methods of Application
Cinnamamides were synthesized and tested for their anticancer activity .
Results or Outcomes
The results of this study are not provided in the source .
Application in Antioxidant Research
Summary of the Application
Alpha-Phenyl-trans-cinnamamide is used in the synthesis of cinnamamides that have shown potential as antioxidants .
Methods of Application
Cinnamamides were synthesized and tested for their antioxidant activity .
Results or Outcomes
Safety And Hazards
properties
IUPAC Name |
(E)-2,3-diphenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H2,16,17)/b14-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOAFAPBGXLGME-SDNWHVSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Phenyl-trans-cinnamamide | |
CAS RN |
20432-29-5 |
Source
|
Record name | alpha-Phenyl-trans-cinnamamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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